1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea
Description
1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea is a substituted urea derivative featuring a pyridine core modified with ethoxy and mercapto groups. Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining small-molecule structures and validating bond geometries .
Properties
CAS No. |
100383-48-0 |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.255 |
IUPAC Name |
(6-ethoxy-2-sulfanylidene-1H-pyridin-3-yl)urea |
InChI |
InChI=1S/C8H11N3O2S/c1-2-13-6-4-3-5(7(14)11-6)10-8(9)12/h3-4H,2H2,1H3,(H,11,14)(H3,9,10,12) |
InChI Key |
RHCNTFYUCULHON-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C(=S)N1)NC(=O)N |
Synonyms |
Urea, (6-ethoxy-2-mercapto-3-pyridyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural distinctions between 1-(6-Ethoxy-2-mercaptopyridin-3-yl)urea and analogous compounds arise from its pyridine ring substitutions. Below is a comparative analysis:
- Urea : The simplest urea derivative lacks aromaticity or sulfur groups, limiting its stability and reactivity in complex syntheses. It is widely used in fertilizers due to its high nitrogen content and cost-effectiveness .
Agricultural Efficacy and Environmental Impact
Urea’s role as a nitrogen fertilizer is well-documented, but its rapid hydrolysis in soil leads to nitrogen loss via volatilization. In contrast, the ethoxy and mercapto groups in this compound may slow degradation, improving nitrogen retention (hypothetical). However, its complex structure could increase production costs compared to conventional urea .
Pharmacological Potential
While focuses on blood urea nitrogen (BUN) ratios in clinical outcomes, substituted ureas like this compound could theoretically influence urea metabolism pathways.
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